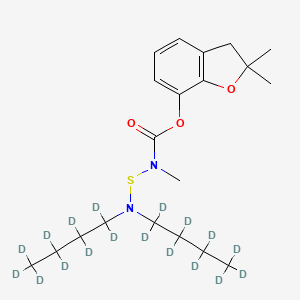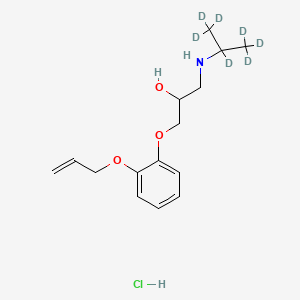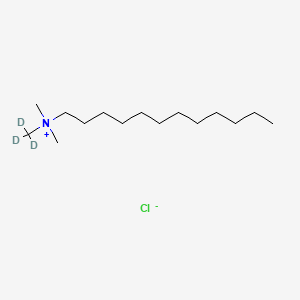
Dodecyltrimethylammonium-d3 Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyltrimethylammonium-d3 Chloride is a deuterated version of dodecyltrimethylammonium chloride, a quaternary ammonium compound. It is commonly used as a surfactant and has applications in various fields including chemistry, biology, and industry. The deuterated form is particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodecyltrimethylammonium-d3 Chloride can be synthesized by reacting dodecylamine with trimethylamine in the presence of deuterium oxide (D2O) to introduce deuterium atoms. The reaction typically involves heating the mixture under reflux conditions to ensure complete deuteration. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of dodecyltrimethylammonium chloride involves the reaction of dodecylamine with methyl chloride in the presence of a catalyst such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The deuterated version follows a similar process but uses deuterated reagents .
Análisis De Reacciones Químicas
Types of Reactions
Dodecyltrimethylammonium-d3 Chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in micellization and aggregation reactions in aqueous solutions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium salicylate and other anionic surfactants. These reactions are typically carried out in aqueous solutions at controlled temperatures to study micellization and aggregation behavior .
Major Products Formed
The major products formed from reactions involving this compound are typically micelles or other aggregated structures.
Aplicaciones Científicas De Investigación
Dodecyltrimethylammonium-d3 Chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of dodecyltrimethylammonium-d3 chloride involves its ability to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability. The compound interacts with various molecular targets, including proteins and other biomolecules, through electrostatic and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
Dodecyltrimethylammonium Chloride: The non-deuterated version, commonly used as a surfactant and in similar applications.
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound with a longer alkyl chain, used in similar applications but with different physicochemical properties.
Uniqueness
Dodecyltrimethylammonium-d3 Chloride is unique due to its deuterated nature, making it particularly useful in NMR spectroscopy and other isotopic labeling studies.
Propiedades
IUPAC Name |
dodecyl-dimethyl-(trideuteriomethyl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1/i2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXLVDQZPFLQMZ-MUTAZJQDSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)CCCCCCCCCCCC.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
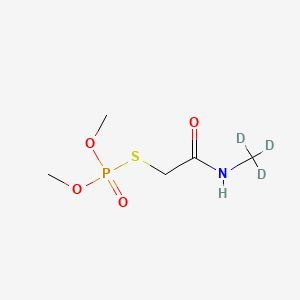
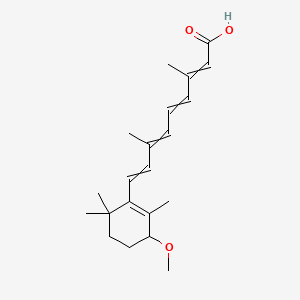

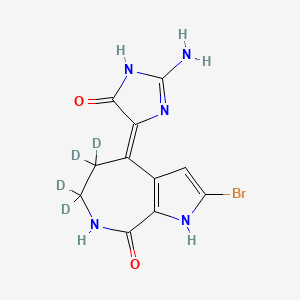
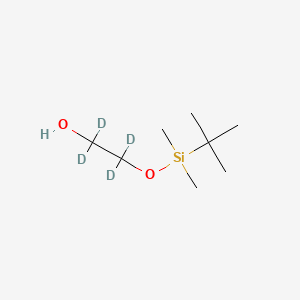
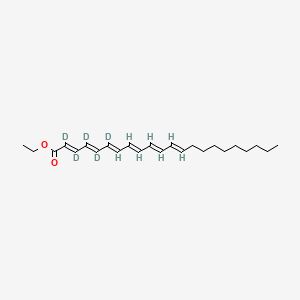
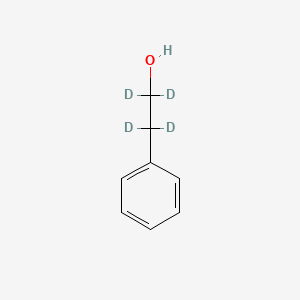


![5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol](/img/structure/B564632.png)


